Propanedinitrile, (tetrahydro-1,3-dimethyl-2(1H)-pyrimidinylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedinitrile, (tetrahydro-1,3-dimethyl-2(1H)-pyrimidinylidene)- is a chemical compound with the molecular formula C6H12N2S. It is also known by other names such as 1,3-Dimethyltetrahydro-2(1H)-pyrimidinethione
Preparation Methods
The synthesis of Propanedinitrile, (tetrahydro-1,3-dimethyl-2(1H)-pyrimidinylidene)- involves several synthetic routes. One common method includes the cyclocondensation of 1,3-diketones with arylhydrazine hydrochlorides . The reaction conditions typically involve the use of solvents such as 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) and may require specific temperature and pressure settings to achieve optimal yields .
Chemical Reactions Analysis
Propanedinitrile, (tetrahydro-1,3-dimethyl-2(1H)-pyrimidinylidene)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include trifluoro-methanesulfonic acid anhydride and other strong oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
Propanedinitrile, (tetrahydro-1,3-dimethyl-2(1H)-pyrimidinylidene)- has a wide range of scientific research applications. In chemistry, it is used as a versatile solvent in the N-alkylation of chiral and O-alkylation of aldoses . It is also involved in the preparation of poly(aryl ethers) and serves as a polar aprotic organic solvent . In biology and medicine, this compound’s unique structure allows it to interact with various molecular targets, making it useful in drug development and other biomedical research . Industrially, it is used in the synthesis of various chemical products and materials .
Mechanism of Action
The mechanism of action of Propanedinitrile, (tetrahydro-1,3-dimethyl-2(1H)-pyrimidinylidene)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form stable complexes with various biomolecules, influencing their activity and function . This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in scientific research .
Comparison with Similar Compounds
Propanedinitrile, (tetrahydro-1,3-dimethyl-2(1H)-pyrimidinylidene)- can be compared with similar compounds such as 1,3-Dimethyltetrahydro-2(1H)-pyrimidinethione and 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone . These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of Propanedinitrile, (tetrahydro-1,3-dimethyl-2(1H)-pyrimidinylidene)- lies in its specific chemical properties and the range of applications it offers in various fields .
Properties
CAS No. |
55727-22-5 |
---|---|
Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
2-(1,3-dimethyl-1,3-diazinan-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C9H12N4/c1-12-4-3-5-13(2)9(12)8(6-10)7-11/h3-5H2,1-2H3 |
InChI Key |
DVBADWDWLNBBKY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCN(C1=C(C#N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.